molecular formula C33H26O9 B11956695 alpha-d-Arabinose tetrabenzoate CAS No. 22434-99-7

alpha-d-Arabinose tetrabenzoate

Cat. No.: B11956695
CAS No.: 22434-99-7
M. Wt: 566.6 g/mol
InChI Key: YHLULIUXPPJCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-d-Arabinose tetrabenzoate: is a derivative of arabinose, a pentose sugar. This compound is characterized by the esterification of the hydroxyl groups of alpha-d-arabinose with benzoic acid, resulting in a molecule with the molecular formula C33H26O9. It is primarily used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-d-arabinose tetrabenzoate typically involves the esterification of alpha-d-arabinose with benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the esterification process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions. The process would likely involve the use of continuous reactors to maintain optimal reaction conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions: Alpha-d-arabinose tetrabenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

    Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by catalysts or acidic/basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alpha-d-arabinose.

    Substitution: Various substituted arabinose derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-d-arabinose tetrabenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: Research into potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-d-arabinose tetrabenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing benzoic acid and alpha-d-arabinose. This hydrolysis can be catalyzed by esterases or occur under acidic or basic conditions. The released alpha-d-arabinose can then participate in metabolic pathways or other biochemical processes.

Comparison with Similar Compounds

  • Beta-l-arabinose tetrabenzoate
  • Beta-d-ribopyranose tetrabenzoate
  • Beta-xylofuranose tetrabenzoate

Comparison: Alpha-d-arabinose tetrabenzoate is unique due to its specific configuration and the presence of benzoate groups. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and research.

Properties

CAS No.

22434-99-7

Molecular Formula

C33H26O9

Molecular Weight

566.6 g/mol

IUPAC Name

(4,5,6-tribenzoyloxyoxan-3-yl) benzoate

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2

InChI Key

YHLULIUXPPJCPL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.